Product packaging for 3-Chloro-8-nitroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 52310-45-9)

3-Chloro-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B1297739
CAS No.: 52310-45-9
M. Wt: 197.58 g/mol
InChI Key: ZFEQCVZXCWHLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-8-nitroimidazo[1,2-a]pyridine (CAS 52310-45-9) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the discovery of novel anti-infective agents. With the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol , this compound serves as a versatile synthetic intermediate. Its structure combines a nitroimidazole moiety, a key pharmacophore in many antimicrobial prodrugs, with a chloro substituent that is amenable to further functionalization via cross-coupling reactions. The core imidazo[1,2-a]pyridine scaffold is extensively researched for its potential against neglected tropical diseases. Scientific literature highlights that structurally related 3-nitroimidazo[1,2-a]pyridine derivatives demonstrate potent in vitro activity against trypanosomatid parasites, including Leishmania species ( L. donovani, L. infantum, L. major ) and Trypanosoma species ( T. brucei brucei, T. cruzi ) . These compounds are often designed as prodrugs that are selectively bioactivated by parasite-specific nitroreductase (NTR) enzymes, leading to parasiticidal effects while minimizing host toxicity . Some analogues in this chemical class have been reported to be nongenotoxic, showing negative results in both Ames and comet assays, which is a valuable profile for potential drug candidates . Researchers utilize this compound as a key precursor to develop new therapeutic agents for parasitic infections. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O2 B1297739 3-Chloro-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQCVZXCWHLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345838
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-45-9
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
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Chemical Reactivity and Mechanistic Investigations of 3 Chloro 8 Nitroimidazo 1,2 a Pyridine Derivatives

Reactivity Profiles of Electrophilic Halides and Nitro Groups

The imidazo[1,2-a]pyridine (B132010) core, when substituted with both a halogen at the 3-position and a nitro group at the 8-position, exhibits distinct reactivity patterns governed by the electronic interplay between these groups. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the entire heterocyclic system. This electronic pull activates the ring, particularly the pyridine (B92270) part, towards nucleophilic attack.

Research has demonstrated that the presence of a nitro group can facilitate the displacement of a halide on the imidazo[1,2-a]pyridine scaffold. researchgate.net For instance, in related 2-chloro-3-nitroimidazo[1,2-a]pyridine (B1605888) systems, the chlorine atom becomes susceptible to nucleophilic aromatic substitution. researchgate.net This reactivity is crucial for introducing a variety of functional groups at this position. Similarly, halogens at the 8-position, such as in 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine, are reactive sites for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl substituents.

The reactivity is also highly dependent on the nature of the incoming nucleophile. Studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine have shown that while nitrogen and oxygen nucleophiles tend to substitute the 2-cyano group, sulfur nucleophiles preferentially displace the 3-nitro group. researchgate.net This differential reactivity underscores the nuanced electronic environment of the scaffold and allows for selective functionalization based on reagent choice.

A summary of nucleophilic substitution patterns on nitro-substituted imidazo[1,2-a]pyridines is presented below.

SubstratePosition of Leaving GroupNucleophile TypeDisplaced Group
2-Cyano-3-nitroimidazo[1,2-a]pyridineC2, C3Nitrogen (e.g., alkylamines)2-Cyano
2-Cyano-3-nitroimidazo[1,2-a]pyridineC2, C3Oxygen (e.g., alkoxides)2-Cyano
2-Cyano-3-nitroimidazo[1,2-a]pyridineC2, C3Sulfur (e.g., alkylthiols)3-Nitro
2-Chloro-3-nitroimidazo[1,2-a]pyridineC2Various Nucleophiles2-Chloro

Electron Transfer Mechanisms in Substitution Reactions

Beyond classical nucleophilic aromatic substitution (SNAr), reactions involving imidazo[1,2-a]pyridine derivatives can proceed through electron transfer mechanisms, specifically the SRN1 (Substitution Radical-Nucleophilic Unimolecular) pathway. wikipedia.orgdalalinstitute.com This multi-step chain reaction is particularly relevant for nitroaromatic compounds and offers a synthetic route under conditions different from traditional SNAr reactions.

The SRN1 mechanism is initiated by the transfer of an electron to the substrate, such as a halogenated nitroimidazo[1,2-a]pyridine, to form a radical anion. chim.it This radical anion then fragments, expelling the halide ion to generate an aryl radical. wikipedia.orgchim.it The aryl radical subsequently couples with a nucleophile to form a new radical anion. In the final propagation step, this new radical anion transfers its excess electron to another molecule of the initial substrate, yielding the final product and regenerating the radical anion needed to continue the chain. chim.itresearchgate.net

This mechanism has been described for reactions on the pyridine part of the imidazo[1,2-a]pyridine scaffold, representing a significant finding in the chemistry of this heterocycle. researchgate.net For example, 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been shown to react with nitroalkane anions via an SRN1 mechanism to yield C-alkylation products. researchgate.net These reactions are often initiated photochemically or by a strong base in a polar aprotic solvent like DMSO. chim.it

The general SRN1 cycle is as follows:

Initiation: ArX + e⁻ → [ArX]•⁻

Fragmentation: [ArX]•⁻ → Ar• + X⁻

Coupling: Ar• + Nu⁻ → [ArNu]•⁻

Propagation: [ArNu]•⁻ + ArX → ArNu + [ArX]•⁻

Directed Ortho-Metalation and Functionalization Strategies at the Imidazo[1,2-a]pyridine Core

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of the imidazo[1,2-a]pyridine core, the intrinsic properties of the ring system can be harnessed to direct C-H activation to specific positions. The bridgehead nitrogen atom (N-4) and the pyridine nitrogen atom (N-1) play key roles in this process.

Specifically, the N-1 atom of the pyridine ring can act as a directing group by coordinating with metal catalysts. nih.govresearchgate.net This coordination facilitates the deprotonation and subsequent functionalization of the adjacent C-H bond, typically at the ortho position. nih.gov This strategy has been extensively reviewed for 2-arylimidazo[1,2-a]pyridines, where the N-1 atom directs the functionalization of the 2-aryl substituent. researchgate.net

Furthermore, by introducing a directing group onto the pyridine ring of the scaffold, metalation can be guided to other specific sites. For instance, strategic placement of a directing metalation group (DMG) can enable functionalization at positions like C-7, which are not typically the most acidic. This allows for the synthesis of precisely substituted derivatives that would be difficult to access through classical electrophilic substitution, which favors the C-3 position.

StrategyDirecting Group/AtomPosition of FunctionalizationCatalyst/Reagent
C-H ActivationN-1 of Imidazo[1,2-a]pyridineortho position of C2-Aryl groupMetal Catalysts (e.g., Rh, Ru)
Directed MetalationExternal Directing Group on Pyridine RingPosition ortho to the Directing Group (e.g., C7)Organolithium Reagents

Cascade Processes and Multicomponent Reaction Mechanisms

Cascade processes and multicomponent reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules like imidazo[1,2-a]pyridine derivatives from simple starting materials in a single step. rsc.org These methods are characterized by high atom economy and procedural simplicity, making them attractive for generating chemical libraries.

A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.govmdpi.com This acid-catalyzed reaction is one of the most effective methods for synthesizing a diverse array of 3-amino-substituted imidazo[1,2-a]pyridines. nih.govmdpi.com

Other multicomponent strategies have been developed that lead to different substitution patterns. For instance, a highly regioselective, acid-catalyzed three-component cascade reaction of 2-aminopyridine and 3-phenylpropiolaldehyde has been developed to construct the core imidazo[1,2-a]pyridine structure decorated with another 2-aminopyridine unit. nih.gov These reactions proceed through a sequence of steps, such as imine formation, cyclization, and aromatization, all occurring in one pot without the isolation of intermediates.

Observation of Spontaneous Cycloaddition in Substituted Imidazo[1,2-a]pyridines

Cycloaddition reactions are fundamental mechanistic pathways for the synthesis of the fused heterocyclic imidazo[1,2-a]pyridine system. These reactions involve the formation of the five-membered imidazole (B134444) ring onto the pyridine scaffold.

One key approach is the 1,3-dipolar cycloaddition. In this process, a pyridine derivative reacts with other components to form a 1,3-dipole in situ, which then undergoes cycloaddition. For example, a one-pot reaction between pyridine, a 2-bromo-1-phenylethan-1-one derivative, and a thiocyanate (B1210189) source can generate the corresponding fused imidazopyridine through a 1,3-dipolar cycloaddition mechanism. ijcce.ac.ir

Another pathway involves a formal [4+1] cycloaddition. In an iodine-catalyzed three-component reaction, an in-situ generated product from an aryl aldehyde and 2-aminopyridine undergoes a cycloaddition with an isocyanide, which acts as the one-atom component, to afford the imidazo[1,2-a]pyridine derivative. rsc.org While not strictly "spontaneous" in the absence of a catalyst, these cycloaddition pathways represent the concerted or stepwise mechanistic foundation upon which many syntheses of this scaffold are built.

Structure Activity Relationship Sar Studies of 3 Chloro 8 Nitroimidazo 1,2 a Pyridine Analogs

Positional Impact of Substituents on Biological Activityresearchgate.netopenpharmaceuticalsciencesjournal.comnih.gov

The biological activity of 3-chloro-8-nitroimidazo[1,2-a]pyridine analogs is significantly influenced by the nature and position of various substituents on the core scaffold. Researchers have extensively investigated how modifications at different positions can either enhance or diminish the desired biological effects.

Exploration of Substituents at Position 2researchgate.netuni.lu

Position 2 of the imidazo[1,2-a]pyridine (B132010) ring has been identified as a critical site for substitution, with various moieties being introduced to modulate biological activity. For instance, the introduction of a phenylsulfonylmethyl substituent at this position has been a key feature in some of the active analogs. mdpi.com In one study, the replacement of the sulfone with a sulfur atom in a phenylthiomethyl analogue resulted in decreased solubility and a reduction in antileishmanial and antitrypanosomal activity. mdpi.com This highlights the importance of the sulfonyl group for maintaining both the physicochemical properties and the biological efficacy of these compounds.

Further research has shown that a nitro group at the C-2 position of an imidazopyridine compound, coupled with a p-chlorophenyl ring at the C-3 position, demonstrated significant inhibitory activity against the HT-29 cancer cell line. nih.govwestminster.ac.uk This suggests that the electronic and steric properties of the substituent at position 2 play a crucial role in the interaction with biological targets.

Significance of Substituents at Position 8researchgate.netopenpharmaceuticalsciencesjournal.comnih.govuni.lu

The substituent at position 8 of the imidazo[1,2-a]pyridine scaffold has been shown to have a profound impact on the biological activity of these compounds. The introduction of an aryl moiety at this position has been found to significantly increase the antitrypanosomal activity of the pharmacophore. nih.gov For example, molecules bearing a 3-(hydroxymethyl)phenyl, a CF3-substituted phenyl, or a pyridinyl moiety at position 8 have displayed a global antikinetoplastid profile. nih.gov

In the development of antileishmanial agents, the introduction of a bromine atom at position 8 of the scaffold appeared to increase activity. nih.gov Furthermore, a hit molecule bearing a 4-chlorophenylthioether moiety at position 8 displayed micromolar activities against various forms of Leishmania and Trypanosoma. mdpi.com The following table summarizes the impact of different substituents at position 8 on the antitrypanosomal activity of some 3-nitroimidazo[1,2-a]pyridine (B1296164) analogs. nih.gov

CompoundSubstituent at Position 8IC50 (µM) against T. brucei brucei
Hit Compound-2.9
14 4-(hydroxymethyl)phenyl0.16
20 3-CF3-phenyl0.04
23 4-pyridinylNot specified, but active on intracellular amastigotes

Role of the Nitro Group in Modulating Bioactivityresearchgate.netopenpharmaceuticalsciencesjournal.comnih.gov

The nitro group, particularly at position 3, is a critical determinant of the biological activity in this class of compounds. This functional group is often essential for the observed antiparasitic effects, and its removal or replacement with other electron-withdrawing groups like cyano, bromo, or chloro can lead to a significant decrease in activity. mdpi.com The nitro group's strong electron-withdrawing nature deactivates certain positions in the aromatic ring, causing changes in the molecule's polarity which can favor interactions with nucleophilic sites in biological targets like enzymes. mdpi.com

In the context of antitrypanosomatid molecules, the nitro group is necessary for providing activity. nih.gov The mechanism of action is often linked to the enzymatic reduction of the nitro group within the target organism. nih.gov This bioactivation process can lead to the formation of reactive intermediates, such as nitro radical anions, which can then interact with cellular macromolecules, leading to cell death. nih.govnih.gov Specifically, some of these compounds are substrates of type 1 nitroreductases (NTR1), which are responsible for their bioactivation. nih.gov

Design Principles for Modulating Pharmacophore Interactionsresearchgate.netopenpharmaceuticalsciencesjournal.comnih.gov

The design of potent this compound analogs is guided by several key principles aimed at optimizing interactions with their biological targets. A common pharmacophore hypothesis for related antimycobacterial agents suggests a five-featured model, HHPRR, which includes one positive, two hydrophobic, and two aromatic ring features. researchgate.net

Key design principles include:

Maintaining Key Binding Elements: Rational drug design often involves maintaining key interactions with the target protein. For example, in the design of anaplastic lymphoma kinase (ALK) inhibitors, a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold was developed from a 5-chloro-2,4-diaminopyrimidine pharmacophore by preserving essential binding elements. rsc.org

Lipophilic Interactions: Favorable lipophilic interactions are crucial for activity. The introduction of hydrophobic substituents at specific positions can enhance binding to the target. nih.gov

Side Chain Orientation: The orientation of side chains is critical for fitting into the binding pocket of the target enzyme or receptor. Proper orientation can maximize favorable interactions and improve potency. rsc.org

Bioisosteric Replacement: The development of bioisostere analogues of known active compounds is a common strategy to improve pharmacokinetic or pharmacodynamic properties. researchgate.net

Development of Novel Bis-heterocyclic and Conjugate Structuresnih.govrsc.org

To explore new chemical space and potentially enhance biological activity, researchers have developed novel bis-heterocyclic and conjugate structures based on the imidazo[1,2-a]pyridine scaffold. One approach involves the synthesis of bis-3-aminoimidazo[1,2-a]pyridines, which are extended π-conjugated systems. researchgate.net These larger molecules offer the potential for novel interactions with biological targets.

Another strategy is the creation of hybrid molecules that combine the imidazo[1,2-a]pyridine core with other pharmacologically active moieties. For instance, imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and evaluated for their antikinetoplastid activity. nih.gov This approach aims to leverage the biological activities of both parent scaffolds to create a more potent and potentially multi-target agent. The development of these novel structures opens up new avenues for identifying compounds with improved efficacy and selectivity.

Pharmacological Applications and Biological Activity Mechanisms of 3 Chloro 8 Nitroimidazo 1,2 a Pyridine Derivatives

Anti-infective Research Applications

Derivatives of 3-Chloro-8-nitroimidazo[1,2-a]pyridine have been the subject of extensive research for their potential as anti-infective agents, demonstrating notable activity against a range of parasites and bacteria.

Antileishmanial Activity and Nitroreductase (NTR1) Bioactivation

Research has highlighted the potential of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives as effective antileishmanial agents. These compounds typically act as prodrugs, requiring bioactivation of their nitro group by parasitic nitroreductases (NTRs), enzymes that are present in some parasites and bacteria but not in mammalian cells. This selective activation is a key strategy for targeting pathogens.

Specifically, the bioactivation is often catalyzed by type 1 nitroreductases (NTR1). For instance, a series of 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines showed promising activity against various Leishmania species. One derivative, bearing a 4-pyridinyl substituent at position 8, was found to be active against the intracellular amastigote stage of L. donovani, with a good IC50 value of 2.3 μM, which is slightly lower than that of the reference drug miltefosine (B1683995) (IC50 = 4.3 μM). nih.gov Further studies on 3-nitroimidazo[1,2-a]pyridine derivatives with a phenylthio or benzylthio moiety at the 8-position identified a hit molecule with good antileishmanial activities (IC50 = 1–2.1 μM) against L. donovani, L. infantum, and L. major, alongside low cytotoxicity for the human HepG2 cell line (CC50 > 100 μM). nih.gov This selective bioactivation by L. donovani NTR1 underscores the therapeutic potential of these compounds. nih.gov

Table 1: Antileishmanial Activity of this compound Derivatives

Compound Derivative Leishmania Species IC50 (μM) Cytotoxicity (CC50 on HepG2, μM) Reference
8-(4-pyridinyl)-6-chloro-3-nitro... L. donovani (intracellular amastigotes) 2.3 >17 nih.gov
8-aryl-6-chloro-3-nitro... (Hit compounds) L. infantum (axenic amastigotes) 1.1–3 >18 nih.gov
8-phenylthio-substituted-3-nitro... (Hit molecule 5) L. donovani, L. infantum, L. major 1–2.1 >100 nih.gov

Antitrypanosomal Activity and Related Mechanisms

The same class of 3-nitroimidazo[1,2-a]pyridine derivatives has also demonstrated significant activity against trypanosomatids, the parasites responsible for Human African Trypanosomiasis (sleeping sickness) and Chagas disease. The mechanism of action is similarly linked to the bioactivation of the nitro group by parasitic type 1 nitroreductases (NTR1).

In a study of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, several compounds were identified as potent antitrypanosomal agents. Two molecules, in particular, were very active (IC50 = 0.04–0.16 μM) and highly selective (Selectivity Index >313 to 550) against Trypanosoma brucei brucei, the parasite causing sleeping sickness. nih.gov The introduction of an aryl moiety at the 8-position of the scaffold was found to significantly enhance the antitrypanosomal activity. nih.gov Another study on 8-alkynyl-3-nitroimidazopyridines highlighted three potent molecules against T. b. brucei (40 nM ≤ EC50 ≤ 70 nM) with high selectivity (500 ≤ SI ≤ 1800). rsc.org One of these compounds also showed activity against T. cruzi amastigotes (EC50 = 1.2 μM), comparable to the reference drugs benznidazole (B1666585) and fexinidazole. rsc.org These findings confirm that these derivatives are substrates of type 1 nitroreductases, similar to the mechanism of action of the drug fexinidazole. nih.gov

Table 2: Antitrypanosomal Activity of this compound Derivatives

Compound Derivative Trypanosoma Species IC50 / EC50 (μM) Selectivity Index (SI) Reference
8-aryl-6-chloro-3-nitro... (Hit compounds 14 & 20) T. brucei brucei 0.04–0.16 >313 to 550 nih.gov
8-phenylthio-substituted-3-nitro... (Hit molecule 5) T. brucei brucei, T. cruzi 1.3–2.2 - nih.gov
8-alkynyl-3-nitro... (Hit compound 19) T. b. brucei 0.04 - 0.07 500 - 1800 rsc.org
8-alkynyl-3-nitro... (Hit compound 19) T. cruzi (amastigotes) 1.2 - rsc.org

Antituberculosis Potency and Mode-of-Action Studies

The imidazo[1,2-a]pyridine (B132010) scaffold has emerged as a promising framework for the development of new antituberculosis agents, with several derivatives showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org While research on the specific 3-chloro-8-nitro derivative is less documented in this context, the broader class of imidazo[1,2-a]pyridine-3-carboxamides has been extensively studied.

One study reported a series of imidazo[1,2-a]pyridine-3-carboxamides with potent activity, where some compounds had MIC values ≤0.006 μM against replicating M. tuberculosis. nih.gov Certain derivatives surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains. nih.gov The mode of action for many anti-TB nitroimidazoles, such as the approved drugs delamanid (B1670213) and pretomanid, involves activation by a deazaflavin-dependent nitroreductase (Ddn), leading to the production of reactive nitrogen species that cause respiratory poisoning and inhibit mycolic acid biosynthesis. researchgate.net It is plausible that nitro-substituted imidazo[1,2-a]pyridines share a similar mechanism of action.

Broader Antimicrobial Properties

The antimicrobial spectrum of this compound derivatives has been explored against various bacteria, with mixed results. A study on a series of new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives found that none of the synthesized compounds showed any antibacterial activity against the tested strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.net

However, other derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated antimicrobial effects. For example, imidazo[1,2-a]pyridine-3-carboxamides have shown low-micromolar activity against Mycobacterium avium strains, and one compound from this series exhibited significant activity in a mouse infection model. frontiersin.org Additionally, certain 3-aminoimidazo[1,2-a]pyridine derivatives have been found to exhibit moderate antimicrobial activity against Staphylococcus aureus. These findings suggest that the antimicrobial properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the specific substitution patterns on the heterocyclic core.

Anticancer Research Applications

In addition to their anti-infective properties, imidazo[1,2-a]pyridine derivatives have gained significant interest as potential anticancer agents due to their ability to inhibit cancer cell growth.

Pathways Involved in Tumor Growth Inhibition

Research has shown that imidazo[1,2-a]pyridine-based compounds can exert their anticancer effects through the inhibition of critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov Several studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.

The mechanism of apoptosis induction by these derivatives often involves both the extrinsic and intrinsic pathways. This is evidenced by an increase in the levels of pro-apoptotic proteins like p53 and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The activation of BAX can disrupt mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govnih.gov Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. researchgate.net For instance, one study found that a novel imidazopyridine derivative induced apoptosis in breast cancer cells and repressed angiogenesis by targeting the PI3K/mTOR pathway. nih.gov Another study on melanoma and cervical cancer cells showed that an imidazo[1,2-a]pyridine compound stimulated intrinsic apoptosis by increasing BAX and active caspase-9 levels while decreasing Bcl-2 levels. nih.gov

Table 3: Anticancer Activity and Mechanisms of Imidazo[1,2-a]pyridine Derivatives

Derivative Class Cancer Cell Line Effect Pathway Targeted Reference
Imidazo[1,2-a]pyridines Breast Cancer Apoptosis induction, Angiogenesis repression PI3K/mTOR nih.gov
Imidazo[1,2-a]pyridine Melanoma, Cervical Cancer Intrinsic apoptosis Increased BAX, active caspase-9; Decreased Bcl-2 nih.gov
Imidazo[1,2-a]pyridines Breast Cancer (HCC1937) Cell cycle arrest, Apoptosis Increased p53, p21 researchgate.net
Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazoles HeLa, MCF-7 Potent inhibitory activity PI3Kα

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Imidazo[1,2-a]pyridine derivatives have been shown to exert anticancer effects by inducing cell cycle arrest and apoptosis through multiple signaling pathways. Research indicates that these compounds can halt the progression of the cell cycle, primarily at the G2/M or G0/G1 phases, and trigger programmed cell death in cancer cells. nih.govtezu.ernet.in

One of the central mechanisms involves the modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival. nih.gov Certain imidazo[1,2-a]pyridine derivatives have been found to reduce the levels of phosphorylated protein kinase B (p-AKT) and the phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov Inhibition of this pathway leads to an increase in the levels of key cell cycle inhibitors and tumor suppressors, notably p53 and p21. nih.govnih.gov The activation of p53 and its downstream target p21 is a well-established signal for initiating cell cycle arrest, allowing for DNA repair or, if the damage is too severe, apoptosis. nih.govwaocp.org

The induction of apoptosis by these derivatives proceeds through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is activated by an increase in the pro-apoptotic protein BAX and the activation of caspase-9. nih.gov The extrinsic pathway has also been observed, marked by the activation of initiator caspase-8 and executioner caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govwaocp.org In some instances, the apoptotic effect has been shown to be at least partially mediated by p53. nih.gov Furthermore, some derivatives induce apoptosis by generating reactive oxygen species (ROS), which can cause mitochondrial membrane potential impairment. tezu.ernet.inresearchgate.net

Table 1: Mechanistic Effects of Imidazo[1,2-a]pyridine Derivatives on Cell Cycle and Apoptosis

Mechanism Key Protein/Pathway Affected Observed Effect Reference
Pathway Inhibition PI3K/AKT/mTOR Reduction in p-AKT and p-mTOR levels nih.gov
Cell Cycle Arrest p53 Increased levels nih.govnih.gov
p21 Increased levels nih.govnih.gov
Cyclin B1 Decreased levels, associated with G2/M arrest nih.gov
Intrinsic Apoptosis BAX Increased levels nih.gov
Caspase-9 Activation nih.gov
Extrinsic Apoptosis Caspase-7 Activation nih.gov
Caspase-8 Activation nih.gov
PARP Cleavage nih.gov

Targeting Hypoxic Tumor Cells

The 3-nitroimidazo[1,2-a]pyridine scaffold is particularly suited for targeting hypoxic tumor cells. Solid tumors often contain regions of low oxygen (hypoxia), which makes them resistant to conventional radiotherapy and chemotherapy. researchgate.netnih.govopenmedscience.com Nitroaromatic compounds, including nitroimidazoles, are bioreductive prodrugs that are selectively activated under hypoxic conditions. nih.govopenmedscience.com

The mechanism relies on the enzymatic reduction of the nitro group (-NO2). openmedscience.com In well-oxygenated (normoxic) cells, the initial one-electron reduction of the nitro group forms a radical anion. This reaction is readily reversible in the presence of oxygen, which oxidizes the radical anion back to the parent compound, thus preventing the accumulation of toxic metabolites in healthy tissue. openmedscience.com

However, in the low-oxygen environment of a hypoxic tumor, the radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic species, such as nitroso intermediates. openmedscience.comnih.gov These reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and cell death. researchgate.netnih.gov This selective activation and entrapment within hypoxic cells make nitroimidazole derivatives potent hypoxia-selective cytotoxins and valuable agents for developing hypoxia-targeted cancer therapies. researchgate.netnih.gov Studies have shown that these compounds can compromise DNA replication, slow cell cycle progression, and induce replication stress specifically in hypoxic cancer cells. researchgate.netnih.gov

Other Investigated Biological Activities (Mechanism-Oriented)

Anticholinesterase Potential

Derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.neteurekaselect.com These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. eurekaselect.com

Research has identified several imidazo[1,2-a]pyridine derivatives with potent inhibitory activity against both AChE and BChE. nih.goveurekaselect.com Molecular docking studies have helped to elucidate the mechanism of inhibition, revealing that these compounds can bind to key sites within the enzyme's active gorge. nih.govnih.gov The binding often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding capacity can lead to a potent, mixed-type inhibition mechanism. nih.gov The specific substitutions on the imidazo[1,2-a]pyridine ring influence the potency and selectivity towards either AChE or BChE. nih.gov For instance, derivatives with a biphenyl (B1667301) side chain have shown strong AChE inhibition, while those with a 3,4-dichlorophenyl side chain can be potent and selective BChE inhibitors. nih.gov

Table 2: Anticholinesterase Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Derivative Target Enzyme Inhibitory Potency (IC₅₀) Putative Binding Site Reference
Compound 2h (biphenyl side chain) AChE 79 µM Peripheral Anionic Site nih.gov
Compound 2j (3,4-dichlorophenyl side chain) BChE 65 µM Acyl Pocket nih.gov
Compound 7b AChE (Electric Eel) 48 ± 0.75 µM Not Specified researchgate.net
Compound 9j (naphthalene-substituted) AChE 57.75 nM CAS and PAS scilit.com
Compound 9j (naphthalene-substituted) BChE 99.0 nM CAS and PAS scilit.com

Interaction with Cholinergic Receptors

Beyond enzyme inhibition, some imidazo[1,2-a]pyridine-based molecules have been found to interact directly with cholinergic receptors. nih.gov Research on the parasite Haemonchus contortus identified a series of imidazo[1,2-a]pyridine derivatives that act as anthelmintics by targeting the parasite's nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net

Electrophysiological measurements demonstrated that the most active compound from the series functions as an antagonist of the parasite's specific cholinergic receptors (L-AChR1 and 2). nih.gov This antagonist action blocks the normal function of these ion channels, leading to paralysis of the larvae. nih.gov This represents a distinct mechanism from cholinesterase inhibition, as it involves direct binding to and blocking of the receptor protein itself, rather than preventing the breakdown of the natural ligand.

Antiulcer Activities

A novel class of substituted imidazo[1,2-a]pyridines has been identified as potential antiulcer agents, exhibiting both cytoprotective and gastric antisecretory properties. nih.govnih.gov The mechanism of action for these compounds is distinct from that of histamine (B1213489) H2-receptor antagonists or prostaglandins. nih.gov

The primary mechanism for the gastric antisecretory effect is believed to be the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump, which is responsible for the final step in gastric acid secretion. nih.gov In addition to reducing acid secretion, these compounds demonstrate significant cytoprotective activity, protecting the gastric mucosa in models of ulcer induction by agents like ethanol (B145695) and hydrochloric acid. nih.govdocumentsdelivered.com While some derivatives show potent antisecretory effects, others display strong cytoprotective properties without significantly inhibiting acid secretion, suggesting that the cytoprotective mechanism may be independent of acid suppression. nih.gov

Computational and Theoretical Studies on 3 Chloro 8 Nitroimidazo 1,2 a Pyridine and Its Derivatives

Molecular Docking and Ligand-Protein Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, molecular docking studies have been instrumental in identifying potential therapeutic targets and understanding the key molecular interactions that govern their biological activity.

For instance, in the quest for new antimycobacterial agents, imidazo[1,2-a]pyridine-3-carboxamide analogues were docked into the active site of pantothenate synthetase, a crucial enzyme in Mycobacterium tuberculosis. researchgate.netopenpharmaceuticalsciencesjournal.com These studies revealed that the ligands established significant hydrogen bonding and pi-cation interactions with key amino acid residues, which is critical for their inhibitory activity. researchgate.netopenpharmaceuticalsciencesjournal.com Similarly, docking studies on imidazole-fused-pyridine derivatives have been performed to evaluate their urease inhibition potential, showing that active compounds establish several important interactions within the active site of the urease enzyme. mmu.ac.uk

In the context of anticancer research, molecular docking has been used to identify potential protein kinase inhibitors. mdpi.com For example, a series of quinolinesulfonamide and triazole hybrids were docked into the active site of Rho-associated protein kinase (ROCK1), with the lowest energy complexes being selected for further analysis. mdpi.com These in-silico experiments are often correlated with in-vitro cytotoxicity assays to validate the computational predictions. mdpi.com

Table 1: Molecular Docking and Ligand-Protein Binding Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound Class Protein Target Key Interactions Reference
Imidazo[1,2-a]pyridine-3-carboxamide analogues Pantothenate synthetase (PDB ID: 3IVX) H-bonding with Gly158, Met195, Pro38; Pi-cation interactions with His47 researchgate.netopenpharmaceuticalsciencesjournal.com
Imidazole-fused-pyridine containing oxazole analogs Urease Interactions with active site residues mmu.ac.uk
Quinolinesulfonamides–triazole hybrids Rho-associated protein kinase (ROCK1) (PDB ID: 2ESM) Lowest-energy complex formation mdpi.com
Imidazo[1,2-a]pyridine-3-carboxamides Cytochrome bc1 complex (QcrB) High binding affinities nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. These calculations provide valuable data on parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap, dipole moment, and the distribution of electronic charges.

For derivatives of 3-nitroimidazo[1,2-a]pyridine (B1296164), DFT calculations have been employed to understand their structural and electronic properties. For example, in a study of novel red heterocyclic dyes derived from the reaction of 3-nitroimidazo[1,2-a]pyridine, DFT calculations using the B3LYP hybrid functional were performed to clarify the optimized geometry and energy of the resulting isomers. researchgate.net

In a broader context of pyridine (B92270) derivatives, DFT studies have been used to establish the geometry of newly synthesized compounds and to calculate key electronic parameters. researchgate.net These parameters are crucial for developing quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. researchgate.net For instance, the HOMO-LUMO energy gap can be an indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net

Furthermore, DFT calculations have been applied to study the structural and electronic properties of Alpidem, an anxiolytic imidazopyridine derivative. nih.gov These studies included the analysis of Mulliken charges to understand the charge distribution within the molecule. nih.gov

Table 2: Quantum Chemical Parameters Calculated for Pyridine Derivatives using DFT

Compound Class Calculation Method Calculated Parameters Reference
Pyridine derivatives DFT (BLYP/DNP) Total energy, Binding energy, HOMO, LUMO, Energy gap, Dipole moment researchgate.net
3-(Hydroxyimino)imidazo[1,2- a ]pyridin-2(3 H )-ylidene)-1-arylethanones DFT (B3LYP/6-311++G(d,p)) Optimized geometry, Relative energy of isomers researchgate.net
2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem) DFT Mulliken charges nih.gov

In-Silico Prediction of Biological Targets and Pathways

In-silico methods for predicting biological targets and pathways are essential for understanding the mechanism of action of a compound and for identifying potential new therapeutic applications. These approaches can range from ligand-based methods, which compare a new molecule to compounds with known targets, to structure-based methods that involve docking the molecule into the binding sites of various proteins.

For the imidazo[1,2-a]pyridine scaffold, in-silico studies have been crucial in identifying potential targets for infectious diseases. For example, derivatives of Q203, an imidazo[1,2-a]pyridine-3-carboxamide, have been reported to target the respiratory cytochrome bc1 complex (QcrB) in M. tuberculosis. nih.gov This subunit is a vital component of the electron transport chain, and its inhibition disrupts ATP synthesis, leading to bacterial death. nih.gov

The general strategy for in-silico target prediction often involves a multi-step process. This can include identifying essential proteins in a pathogen, filtering out those that have high similarity to host proteins to minimize potential toxicity, and assessing the "druggability" of the remaining targets based on factors like their subcellular location and the availability of a three-dimensional structure. mdpi.com

Table 3: Predicted Biological Targets for Imidazo[1,2-a]pyridine Scaffolds

Compound Class Predicted Target Organism/Disease Method of Prediction Reference
Imidazo[1,2-a]pyridine-3-carboxamides (Q203 derivatives) Cytochrome bc1 complex (QcrB) Mycobacterium tuberculosis Based on experimental data and molecular docking nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide analogues Pantothenate synthetase Mycobacterium tuberculosis Molecular Docking researchgate.netopenpharmaceuticalsciencesjournal.com

Mechanistic Insights from Computational Modeling of Chemical Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and reaction pathways. While specific computational studies on the reaction mechanisms of 3-Chloro-8-nitroimidazo[1,2-a]pyridine were not prominently found, the synthesis of the broader class of 3-aminoimidazo[1,2-a]pyridines has been described through novel multi-component reactions. researchgate.net

These reactions, such as the one-pot synthesis involving an α-amino-pyridine, an aldehyde, and trimethylsilylcyanide, are examples of formal three-centre-three-component multi-component reactions. researchgate.net The mechanisms of such complex transformations are ideal candidates for investigation using computational modeling techniques like DFT. Such studies could map out the entire reaction energy surface, identify the key intermediates and transition states, and explain the observed regioselectivity and stereoselectivity.

For instance, the reaction of 3-nitroimidazo[1,2-a]pyridine with substituted acetophenones in a basic medium to form novel dyes involves a series of steps including nucleophilic attack and tautomerization. researchgate.net Computational modeling could provide a detailed, step-by-step understanding of this reaction pathway, which would be valuable for optimizing reaction conditions and for designing new synthetic routes to other derivatives.

In general, computational modeling of chemical reactions for this class of compounds could be used to:

Predict the most likely reaction pathways and products.

Calculate the activation energies for different reaction steps.

Understand the role of catalysts in the reaction.

Design more efficient and selective syntheses.

Analytical Techniques for Characterization and Research of 3 Chloro 8 Nitroimidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Chloro-8-nitroimidazo[1,2-a]pyridine, each chemically non-equivalent proton would produce a distinct signal. The bicyclic aromatic system contains four protons. The expected spectrum would show signals corresponding to the protons at positions 2, 5, 6, and 7. The chemical shift (δ) of each signal, measured in parts per million (ppm), is influenced by the electron density around the proton. The electron-withdrawing effects of the nitro group at position 8 and the chlorine atom at position 3 would cause the nearby protons to appear at a lower field (higher ppm value). Furthermore, the coupling patterns (e.g., doublet, triplet), arising from spin-spin interactions between neighboring protons, would reveal their connectivity, confirming the substitution pattern on the imidazo[1,2-a]pyridine (B132010) core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals would be expected, one for each carbon atom in the bicyclic system. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the chlorine (C3) and the carbon atom bonded to the nitro group (C8) would have characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH carbons are present in the aromatic core of this specific molecule.

Expected ¹H and ¹³C NMR Data: Specific experimental values are not available in the reviewed literature.

¹H NMR Data ¹³C NMR Data
Position Expected Chemical Shift (ppm) Position Expected Chemical Shift (ppm)
H-2Data not availableC-2Data not available
H-5Data not availableC-3Data not available
H-6Data not availableC-5Data not available
H-7Data not availableC-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

Standard Mass Spectrometry (MS): In a typical MS experiment, this compound would be ionized, and the resulting molecular ion ([M]⁺) would be detected. The mass of this ion would correspond to the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks for the molecular ion cluster ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₄ClN₃O₂. By comparing the experimentally measured exact mass with the calculated theoretical mass, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the substance. Predicted HRMS data for the protonated molecule ([M+H]⁺) is available. uni.lu

Predicted and Theoretical Mass Spectrometry Data:

Technique Ion Calculated m/z Predicted m/z
HRMS[C₇H₄ClN₃O₂ + H]⁺198.0065198.00648 uni.lu
HRMS[C₇H₄ClN₃O₂ + Na]⁺219.9884219.98842 uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would allow for the precise determination of its solid-state structure. The analysis would yield exact bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the bicyclic imidazo[1,2-a]pyridine ring and the orientation of the chloro and nitro substituents relative to the ring system. Furthermore, X-ray crystallography provides information on the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or π-stacking. This technique provides the most unambiguous proof of the compound's structure. However, there are no published crystallographic data for this specific molecule.

Expected Crystallographic Data: No experimental data is available in the reviewed literature.

Parameter Information Provided
Crystal SystemThe symmetry of the crystal lattice.
Space GroupThe specific symmetry elements of the crystal.
Unit Cell DimensionsThe size and shape of the repeating unit.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between adjacent bonds.

Chromatographic Techniques (e.g., LC/MS) for Purity and Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Liquid Chromatography/Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

In the analysis of this compound, a sample would be injected into a High-Performance Liquid Chromatography (HPLC) system. The compound would travel through a column packed with a stationary phase, and its retention time—the time it takes to pass through the column—would be recorded. This retention time is a characteristic property under specific conditions (e.g., column type, solvent system, flow rate). The HPLC system can be coupled to a mass spectrometer, which serves as a detector. As the compound elutes from the column, it is ionized and its mass is detected, confirming the identity of the peak corresponding to the retention time. This LC/MS method is highly effective for verifying the purity of the compound by detecting and identifying any potential impurities from the synthesis or degradation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Different functional groups absorb IR radiation at characteristic frequencies.

The IR spectrum of this compound would display several key absorption bands that confirm its structure. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear as strong bands in the regions of 1560–1500 cm⁻¹ and 1390–1300 cm⁻¹, respectively. Other characteristic absorptions would include C=C and C=N stretching vibrations from the aromatic bicyclic system, C-H stretching from the aromatic protons, and a C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹.

Expected IR Absorption Bands: Specific experimental values are not available in the reviewed literature.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100–3000
Asymmetric NO₂ Stretch1560–1500
Aromatic C=C/C=N Stretch1600–1450
Symmetric NO₂ Stretch1390–1300
C-Cl Stretch800–600

Patent Landscape and Future Research Directions for 3 Chloro 8 Nitroimidazo 1,2 a Pyridine

Analysis of Synthetic Process Patents for Imidazo[1,2-a]pyridines

The patent literature for the synthesis of the imidazo[1,2-a]pyridine (B132010) core is extensive, reflecting its therapeutic importance. A variety of synthetic strategies have been developed and patented, aiming for efficiency, diversity, and cost-effectiveness. These methods can be broadly categorized into classical condensation reactions and modern catalytic approaches.

Historically, the synthesis of imidazo[1,2-a]pyridines often involved the condensation of 2-aminopyridines with α-haloketones, a method that has been refined over the years. bio-conferences.org More recent patents and patent applications highlight the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction, a well-known MCR, has been employed for the synthesis of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.

Transition metal-catalyzed reactions have also featured prominently in the patent landscape. Copper-catalyzed protocols, for instance, have been developed for the synthesis of imidazo[1,2-a]pyridines through oxidative coupling and annulation reactions. researchgate.net These methods often provide high yields and good functional group tolerance. Furthermore, metal-free synthesis approaches are gaining traction due to their environmental and economic benefits. acs.org

While a specific patent for the synthesis of 3-chloro-8-nitroimidazo[1,2-a]pyridine is not readily identifiable in the public domain, the existing patent landscape for related compounds provides a clear roadmap for its potential synthesis and subsequent patenting. A plausible and patentable synthetic route could involve the cyclization of a suitably substituted 2-aminopyridine (B139424) with a halogenated carbonyl compound, followed by nitration. Alternatively, a C-H functionalization approach on a pre-formed imidazo[1,2-a]pyridine core could be a novel and patentable method.

Table 1: Overview of Patented Synthetic Methodologies for Imidazo[1,2-a]pyridines

Synthetic Strategy Key Features Representative Patent Information
Classical Condensation Reaction of 2-aminopyridines with α-haloketones.Foundational method with numerous variations.
Multicomponent Reactions (MCRs) One-pot synthesis from multiple starting materials, e.g., GBB reaction.Efficient for generating libraries of diverse derivatives.
Transition Metal Catalysis Copper-catalyzed oxidative coupling and annulation.High yields and broad substrate scope. researchgate.net
Metal-Free Synthesis Environmentally friendly and cost-effective approaches. acs.orgGrowing area of interest for sustainable chemistry.

Intellectual Property Related to Novel Derivatives and Their Chemical Transformations

The intellectual property surrounding novel imidazo[1,2-a]pyridine derivatives is a vibrant and competitive field, with numerous patents claiming new compounds and their applications in treating a wide range of diseases. These patents often focus on the introduction of various substituents at different positions of the imidazo[1,2-a]pyridine ring system to modulate the compound's pharmacological properties.

A notable example is the patent WO2018008929A1, which discloses novel imidazo[1,2-a]pyridine derivatives, including those with halogen substituents, for the inhibition of gastric acid secretion. google.com This highlights the therapeutic potential of functionalized imidazo[1,2-a]pyridines in gastrointestinal disorders.

The patent literature also reveals a strong focus on developing imidazo[1,2-a]pyridine derivatives as anticancer, antituberculosis, and anti-inflammatory agents. nih.govnih.gov For instance, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of antimycobacterial agents. nih.gov The chemical transformations described in these patents often involve the functionalization of the C2, C3, and other positions of the imidazo[1,2-a]pyridine core to optimize potency, selectivity, and pharmacokinetic profiles.

The intellectual property strategy in this area typically involves claiming a broad genus of compounds defined by a core scaffold and various substituent possibilities, supported by specific examples with demonstrated biological activity. This approach allows companies to protect a wide chemical space and secure their innovations in this competitive therapeutic area.

Emergent Research Avenues in Imidazo[1,2-a]pyridine Chemistry

The field of imidazo[1,2-a]pyridine chemistry is continually evolving, with several exciting research avenues emerging that promise to expand the synthetic toolkit and uncover new therapeutic applications for this versatile scaffold.

One of the most significant recent developments is the use of visible-light-induced C-H functionalization . mdpi.com This strategy offers a mild and efficient way to introduce a variety of functional groups at different positions of the imidazo[1,2-a]pyridine ring, often with high regioselectivity. mdpi.com This approach avoids the need for pre-functionalized starting materials and harsh reaction conditions, making it a more sustainable and atom-economical method for generating novel derivatives. researchgate.net Future research in this area will likely focus on expanding the scope of C-H functionalization reactions and applying them to the synthesis of complex, biologically active molecules.

Another promising area is the development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold. Covalent inhibitors can offer advantages in terms of potency and duration of action by forming a stable bond with their biological target. Research is ongoing to design and synthesize imidazo[1,2-a]pyridine derivatives that can act as covalent inhibitors for various enzymes implicated in diseases such as cancer.

Furthermore, the exploration of imidazo[1,2-a]pyridines as antituberculosis agents continues to be a major focus. nih.gov With the rise of drug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new and effective treatments. The imidazo[1,2-a]pyridine scaffold has shown significant promise in this area, and future research will likely involve the optimization of lead compounds to improve their efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are effective for regioselective halogenation at the 3-position of imidazo[1,2-a]pyridine derivatives?

A solid-phase synthesis approach involves treating polymer-bound 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position using reagents like N-chlorosuccinimide (NCS) or bromine. This method ensures regioselectivity and simplifies purification . For 3-Chloro-8-nitro derivatives, sequential nitration and halogenation steps are recommended, with careful control of reaction temperature to avoid over-halogenation.

Q. Which spectroscopic techniques are most reliable for structural confirmation of 3-Chloro-8-nitroimidazo[1,2-a]pyridine?

Multinuclear NMR (¹H, ¹³C) is critical for assigning hydrogen and carbon environments, particularly distinguishing between C-3 chloro and C-8 nitro groups. Infrared (IR) spectroscopy confirms nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers assess the purity of synthesized this compound derivatives?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane (3:7) can preliminarily verify homogeneity. Differential scanning calorimetry (DSC) confirms melting-point consistency (e.g., 215–217°C for related analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for nitro-substituted imidazo[1,2-a]pyridines?

Discrepancies in anticancer activity between ortho- and para-nitro substituents (e.g., lower activity for ortho-nitro derivatives) can be attributed to steric hindrance and electronic effects. Computational docking studies (e.g., AutoDock Vina) combined with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) clarify substituent effects. For example, para-nitro groups enhance π-stacking with DNA bases, improving activity .

Q. How do non-covalent interactions influence the pharmacological properties of this compound?

X-ray crystallography reveals that intermolecular π-π stacking between the imidazo[1,2-a]pyridine core and aromatic residues in target proteins (e.g., COX-2) enhances binding affinity. C–H···N hydrogen bonds stabilize ligand-receptor complexes, while nitro groups participate in charge-transfer interactions with hydrophobic pockets .

Q. What computational approaches optimize the design of imidazo[1,2-a]pyridine derivatives with dual anti-inflammatory and anticancer activity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. Molecular dynamics simulations (e.g., GROMACS) model interactions with inflammatory mediators (e.g., TNF-α) and oncogenic kinases (e.g., EGFR). QSAR models prioritize electron-donating groups (e.g., –NH₂) at C-2 for dual activity .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes) identifies bioavailability issues. Zebrafish xenograft models bridge in vitro (IC₅₀) and in vivo efficacy, while PET imaging with ¹⁸F-labeled derivatives tracks biodistribution .

Q. What methodologies validate the selectivity of this compound derivatives for cancer cells over normal cells?

Comparative cytotoxicity assays using Vero (normal) and cancer cell lines (e.g., MCF-7) are essential. Flow cytometry with Annexin V/PI staining confirms apoptosis selectivity. Target-specific assays (e.g., kinase inhibition panels) identify off-target effects .

Methodological Resources

Q. How to design a robust SAR study for imidazo[1,2-a]pyridine derivatives?

  • Step 1: Synthesize analogs with systematic substitutions (e.g., –NO₂, –NH₂, –CH₃) at C-3, C-6, and C-8.
  • Step 2: Characterize compounds using NMR, HRMS, and X-ray crystallography.
  • Step 3: Screen for biological activity (e.g., IC₅₀ in cancer cells).
  • Step 4: Perform molecular docking (PDB: 1CX2 for COX-2) to correlate substituent effects with binding energy .

Q. What analytical techniques quantify this compound in biological matrices?

LC-MS/MS with a C18 column and electrospray ionization (ESI+) achieves detection limits of 0.1 ng/mL. Calibration curves (1–1000 ng/mL) in rat plasma validate linearity (R² > 0.99). Solid-phase extraction (SPE) using Oasis HLB cartridges improves recovery (>85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.